hPXR Binding Affinity: A 10 nM Interaction That Distinguishes This Compound from CCR1-Selective Xanthene-9-Carboxamides
The compound binds human PXR with an IC50 of 10 nM in a TR-FRET competitive binding assay [1]. This property is not a class-wide feature of the xanthene-9-carboxamide series; the prototypical CCR1 antagonist 2q-1 (J-113863) has no reported hPXR activity in the primary literature or BindingDB, making hPXR engagement a differentiated selection criterion for DDI risk assessment studies [2]. The 10 nM potency places this compound in a range where co-administration risk profiling becomes mandatory for any downstream in vivo work.
| Evidence Dimension | hPXR competitive binding affinity (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM (TR-FRET hPXR competitive binding assay) |
| Comparator Or Baseline | Compound 2q-1 (J-113863): no detectable hPXR binding reported in J. Med. Chem. 2001 or BindingDB |
| Quantified Difference | >100-fold discrimination window; target compound is a confirmed hPXR ligand while the lead series comparator lacks this liability |
| Conditions | TR-FRET hPXR competitive binding assay per manufacturer's protocol; data extracted from US10550091 and US10947203 |
Why This Matters
For any program conducting in vivo pharmacokinetic or toxicological studies, hPXR binding at 10 nM mandates CYP3A4 induction monitoring; selecting a compound without this liability (e.g., J-113863) would obscure DDI signals critical for IND-enabling packages.
- [1] BindingDB, BDBM429599 (US10550091, No. LC-8; US10947203, No. LC-8). Affinity Data: IC50 10 nM for hPXR TR-FRET competitive binding. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=429599 View Source
- [2] Akira Naya et al., J. Med. Chem. 2001, 44, 9, 1429–1435. No hPXR data reported for 2q-1 or any analog in this publication. DOI: 10.1021/jm0004244. View Source
